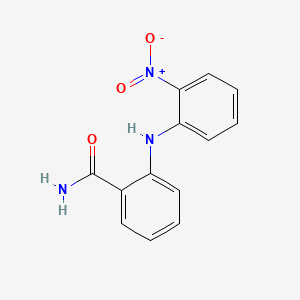
2-(2-Nitroanilino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitroanilino)benzamide is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroanilino)benzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method is the nitration of 2-aminobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-(2-Aminophenylamino)-benzamide.
Substitution: Halogenated or sulfonated derivatives of this compound.
Hydrolysis: 2-Aminobenzoic acid and 2-nitroaniline.
Applications De Recherche Scientifique
2-(2-Nitroanilino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Nitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the amide group.
2-Aminobenzamide: Similar structure but lacks the nitro group.
2-Nitrobenzamide: Similar structure but lacks the amino group.
Uniqueness
2-(2-Nitroanilino)benzamide is unique due to the presence of both nitro and amide groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
118843-54-2 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.249 |
Nom IUPAC |
2-(2-nitroanilino)benzamide |
InChI |
InChI=1S/C13H11N3O3/c14-13(17)9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16(18)19/h1-8,15H,(H2,14,17) |
Clé InChI |
XRQUTVLZVKJYEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2[N+](=O)[O-] |
Synonymes |
2-(2-NITRO-PHENYLAMINO)-BENZAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















